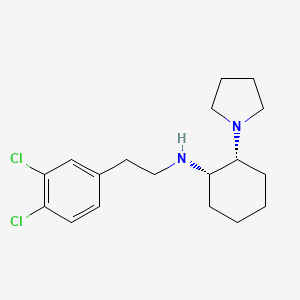
K7C7Xkk3P3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound K7C7Xkk3P3 LR132 or (+)-3,4-dichloro-N-[(1R,2S)-2-(1-pyrrolidinyl)cyclohexyl]benzeneethanamine , is a selective sigma receptor antagonist. It has a reported binding affinity of Ki = 2 ± 0.1 nM for the sigma-1 receptor and more than 350 times selectivity over the sigma-2 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K7C7Xkk3P3 involves the reaction of 3,4-dichlorobenzeneethanamine with (1R,2S)-2-(1-pyrrolidinyl)cyclohexylamine . The reaction typically occurs under controlled conditions to ensure the correct stereochemistry is achieved. The process involves:
Reacting: the starting materials in a suitable solvent, such as or .
Heating: the mixture to a temperature range of .
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up: the reaction in large reactors.
Optimizing: reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
K7C7Xkk3P3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo substitution reactions with halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine gas in the presence of a catalyst
Major Products
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of halogenated derivatives
Scientific Research Applications
K7C7Xkk3P3: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on sigma receptors and its potential role in modulating cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating conditions like and .
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
K7C7Xkk3P3: exerts its effects by selectively binding to sigma-1 receptors. This binding modulates the activity of these receptors, which are involved in various cellular processes, including:
Neurotransmitter release: Influences the release of neurotransmitters like and .
Cell signaling: Affects intracellular signaling pathways, leading to changes in cellular functions.
Neuroprotection: Provides protective effects against neurotoxic insults, potentially beneficial in treating neurodegenerative diseases
Comparison with Similar Compounds
K7C7Xkk3P3: is unique due to its high selectivity for sigma-1 receptors. Similar compounds include:
BD1008: Another sigma receptor antagonist with different binding affinities.
BD1031: A compound with similar structural features but varying selectivity and potency.
Haloperidol: A well-known antipsychotic with sigma receptor activity but less selectivity compared to This compound .
Properties
CAS No. |
135211-15-3 |
|---|---|
Molecular Formula |
C18H26Cl2N2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
(1S,2R)-N-[2-(3,4-dichlorophenyl)ethyl]-2-pyrrolidin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C18H26Cl2N2/c19-15-8-7-14(13-16(15)20)9-10-21-17-5-1-2-6-18(17)22-11-3-4-12-22/h7-8,13,17-18,21H,1-6,9-12H2/t17-,18+/m0/s1 |
InChI Key |
NREHOBGKKWFKES-ZWKOTPCHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)NCCC2=CC(=C(C=C2)Cl)Cl)N3CCCC3 |
Canonical SMILES |
C1CCC(C(C1)NCCC2=CC(=C(C=C2)Cl)Cl)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


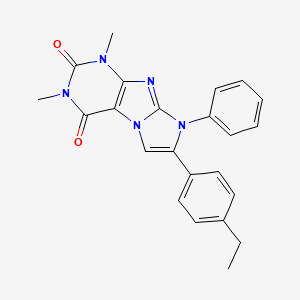
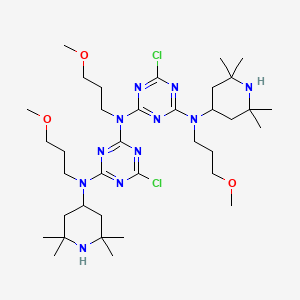
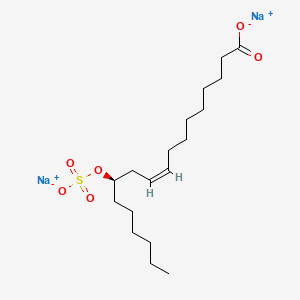
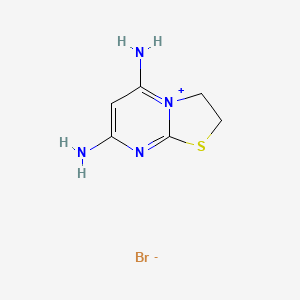
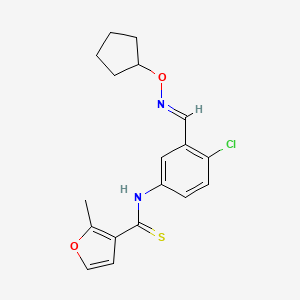

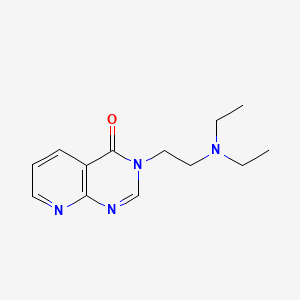

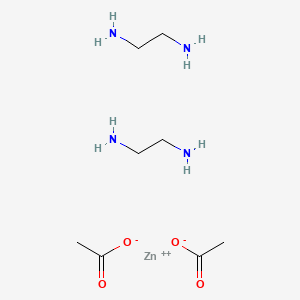

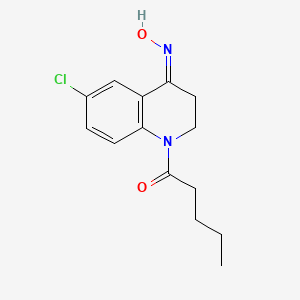
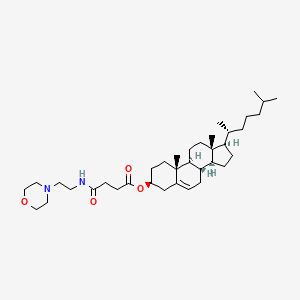
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)

